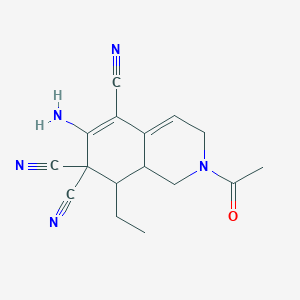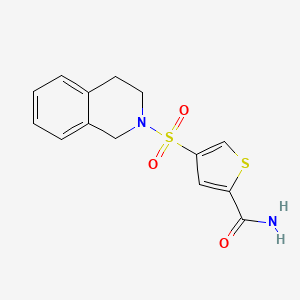![molecular formula C20H29N3O3 B5562123 2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)
2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves stereoselective methods to achieve the desired configuration, utilizing starting materials like 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone for the construction of spiro-heterocyclic structures. Methods include base-promoted [5+1] double Michael addition reactions and efficient Michael addition of lithium enolates to tetrasubstituted olefin acceptors (Ibuka et al., 1981) (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including "2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one," has been elucidated using various spectroscopic techniques such as NMR and X-ray crystallography. These studies reveal that these compounds often adopt a chair conformation for the cyclohexanone unit and feature intermolecular hydrogen bonding and π-π stacking interactions (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including conjugate additions, cyclizations, and reactions with electrophiles to form spirocyclic adducts or tetrahydropyridine derivatives. These reactions are crucial for modifying the compound's structure and enhancing its biological activity (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives are characterized by their crystalline structure and thermodynamic properties. Studies on these compounds include investigations into their melting points, solubility, and crystal packing, driven by hydrogen bonding and other non-covalent interactions (Zeng et al., 2021).
Chemical Properties Analysis
The chemical properties of "2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one" and related compounds involve their reactivity towards various reagents and conditions. These compounds' reactivity has been exploited in synthesizing complex molecules and understanding their mechanism of action in biological systems. The electrochemical properties, including oxidation and reduction reactions, have also been explored to understand these compounds' redox behavior (Abou-Elenien et al., 1991).
科学的研究の応用
Bioactive Heterocycles in Medical Research
Compounds containing the diazaspiro[5.5]undecane motif are considered privileged heterocycles due to their diverse bioactivity, which includes potential treatment options for obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017). These compounds' versatility underlines their importance in drug discovery and development.
Advancements in Synthetic Methodologies
The synthesis of diazaspiro[5.5]undecane derivatives has been a subject of significant interest. A novel methodology facilitating the synthesis of these compounds via a cascade cyclization process demonstrates their broad range of pharmaceutical and biological activities. This process yields high-quality compounds efficiently, indicating their valuable role in generating bioactive molecules (Islam et al., 2017).
Catalysis in Organic Synthesis
The synthesis of nitrogen-containing spiro heterocycles through a catalyst-free approach further exemplifies the compound's relevance in organic chemistry. This method allows for the creation of 2,4-diazaspiro[5.5]undecane derivatives, showcasing the efficiency and environmental friendliness of modern synthetic procedures (Aggarwal, Vij, & Khurana, 2014).
Pharmaceutical Applications
The detailed investigation of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media sheds light on their electrochemical properties, which are crucial for developing novel pharmaceuticals. The oxidation and reduction processes of these compounds provide valuable insights into their potential therapeutic applications (Abou-Elenien et al., 1991).
Natural Product Synthesis and Drug Discovery
Finally, the construction of spiro compounds inspired by bioactive natural products emphasizes the utility of diazaspiro[5.5]undecane derivatives in mimicking natural product structures. These compounds serve as versatile scaffolds for developing new drugs, highlighting their significant role in medicinal chemistry (Jenkins et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-butyl-8-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-2-3-10-22-13-20(9-7-18(22)24)8-4-11-23(14-20)19(25)17-12-16(21-26-17)15-5-6-15/h12,15H,2-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKOFQIFHRRNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2(CCCN(C2)C(=O)C3=CC(=NO3)C4CC4)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)
![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methoxypropanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562055.png)
![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)
![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)
![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)
![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)

![3-ethyl-8-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562106.png)
![methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5562113.png)
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)
![5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)

![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562149.png)